molecular formula C16H26N2O5 B2399899 (2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid CAS No. 2413847-79-5

(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Cat. No. B2399899
CAS RN: 2413847-79-5
M. Wt: 326.393
InChI Key: RELJATBTNBUVBX-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C16H26N2O5 and its molecular weight is 326.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Research has developed synthesis techniques and explored the chemical reactivity of bicyclic compounds derived from tartaric acid and α-amino acids, similar in structure to the compound . These studies detail the preparation of conformationally constrained dipeptide isosteres, showcasing the versatility of these compounds in synthetic chemistry. The methodologies include transforming amino acids into corresponding N-benzylamino alcohols and promoting condensation, which provides insights into the synthetic flexibility and potential applications of such compounds (Guarna et al., 1999).

Stereochemical Influence and Enantiopure Derivatives

The stereochemical influence on the compound's derivatives has been another focus, demonstrating the selective alkylation of a protected derivative of octahydroindole-2-carboxylic acid. This research highlights how the compound's fused bicyclic structure affects the stereochemical outcome of alkylation reactions, leading to the straightforward preparation of enantiopure alpha-substituted derivatives. Such findings are crucial for the compound’s incorporation into peptides, suggesting applications in peptide synthesis and the development of peptide-based therapeutics (Sayago et al., 2009).

Applications in Peptide Synthesis

Furthermore, applications in peptide synthesis have been identified, with studies outlining efficient access to N-protected derivatives of octahydroindole-2-carboxylic acid. This research provides a method for preparing these compounds in enantiomerically pure form, showcasing their potential as building blocks in peptide synthesis. The high efficiency of synthetic and chromatographic procedures underscores the compound’s utility in the precise construction of complex peptides, which could have implications for drug development and biochemical research (Sayago et al., 2007).

properties

IUPAC Name

(2S,3aS,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-9-13(19)18-11-7-5-4-6-10(11)8-12(18)14(20)21/h10-12H,4-9H2,1-3H3,(H,17,22)(H,20,21)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELJATBTNBUVBX-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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